7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
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Overview
Description
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate is a chemical compound with the molecular formula C15H16O4 and a molecular weight of 260.292 g/mol . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with propyl bromide in the presence of a base such as potassium carbonate in dry acetone . The reaction mixture is then treated with acetic anhydride to form the acetate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate
- 5-(acetyloxy)-2-oxo-4-propyl-2H-chromen-7-yl acetate
- 4-ethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 4-position and acetate ester at the 5-position contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(7-methyl-2-oxo-4-propylchromen-5-yl) acetate |
InChI |
InChI=1S/C15H16O4/c1-4-5-11-8-14(17)19-13-7-9(2)6-12(15(11)13)18-10(3)16/h6-8H,4-5H2,1-3H3 |
InChI Key |
CTKQZMBVEGSEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C |
Origin of Product |
United States |
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